The synthesis of MI-192 typically involves several key steps that include the formation of the core structure through organic reactions. Common methods include:
These methods ensure that MI-192 is produced with high specificity and minimal impurities, which is crucial for its biological applications.
The molecular structure of MI-192 can be represented by its chemical formula, which includes various functional groups essential for its activity as a histone deacetylase inhibitor. The specific arrangement of atoms contributes to its binding affinity and selectivity towards histone deacetylases 2 and 3.
MI-192 participates in various chemical reactions that are critical for its function as a histone deacetylase inhibitor:
These reactions highlight MI-192's potential in therapeutic contexts, especially in regenerative medicine.
The mechanism of action for MI-192 involves its selective inhibition of histone deacetylases 2 and 3, which play a pivotal role in regulating gene expression through chromatin remodeling. By inhibiting these enzymes, MI-192 promotes an increase in acetylated histones, leading to:
This mechanism underscores the potential therapeutic applications of MI-192 in conditions where epigenetic modulation is beneficial.
MI-192 exhibits several physical and chemical properties that are relevant for its application as a drug:
These properties must be characterized thoroughly to ensure optimal performance in biological systems.
MI-192 has several applications in scientific research and potential clinical settings:
MI-192 (N-(2-aminophenyl)-4-[(3,4-dihydro-4-methylene-1-oxo-2(1H)-isoquinolinyl)methyl]benzamide) is a benzamide-class histone deacetylase (HDAC) inhibitor with a molecular weight of 383.44 Da (C₂₄H₂₁N₃O₂). Its structure comprises three domains critical for HDAC binding:
MI-192 exhibits potent inhibition against HDAC2 (IC₅₀ = 30 nM) and HDAC3 (IC₅₀ = 16 nM), making it one of the most selective inhibitors for these isoforms [3] [4] [9]. Its specificity arises from structural constraints in the catalytic pockets of HDAC2/3, which accommodate the benzamide cap more efficiently than other HDACs [5] [8].
Table 1: Structural Domains of MI-192
Domain | Chemical Motif | Function |
---|---|---|
Zinc-binding group | 2-Aminobenzamide | Chelates Zn²⁺ in HDAC catalytic pocket |
Linker region | Methylene-isoquinolinyl | Spans the HDAC channel depth (~12 Å) |
Cap group | Substituted benzamide | Binds surface residues; governs isoform selectivity |
MI-192’s inhibition mechanism involves reversible coordination with the Zn²⁺ ion in the HDAC active site, disrupting substrate access. Key biochemical interactions include:
Prolonged exposure (1 week post-treatment) sustains hyperacetylation, indicating prolonged epigenetic reprogramming [1].
MI-192 demonstrates >250-fold selectivity for HDAC2/3 over other HDAC isoforms, as validated by enzymatic assays and cellular screens:
Table 2: Selectivity Profile of MI-192
HDAC Isoform | Class | IC₅₀ (nM) | Selectivity vs. HDAC3 |
---|---|---|---|
HDAC3 | I | 16 | 1.0 (reference) |
HDAC2 | I | 30 | ~2-fold less selective |
HDAC1 | I | >10,000 | >625-fold |
HDAC8 | I | >10,000 | >625-fold |
HDAC4 | II | >10,000 | >625-fold |
HDAC6 | II | >10,000 | >625-fold |
Table 3: Functional Selectivity in Cellular Models
Cell Type | Treatment | Observed Effect | HDAC Link |
---|---|---|---|
hDPSCs [1] | 2 µM MI-192 | 4.1-fold ↓ HDAC activity; 1.95-fold ↑ histone acetylation | HDAC2/3-dependent osteogenesis |
Neonatal rat brain tissue [2] | 10 µM MI-192 post-OGD | ↓ Oligodendrocyte loss; ↓ microglial activation | HDAC3-mediated neuroinflammation |
Rheumatoid arthritis PBMCs [5] [9] | 1 µM MI-192 | ↓ IL-6 production by >50% | HDAC3-STAT1 signaling |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: